(S)-Methyl 3-(4-(2-azidoethoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Overview
Description
(S)-Methyl 3-(4-(2-azidoethoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound that features an azido group, an ester group, and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(4-(2-azidoethoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Azido Group: The azido group is introduced by reacting the corresponding bromo or chloro compound with sodium azide in a polar aprotic solvent like dimethylformamide.
Esterification: The ester group is formed by reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The azido group can undergo substitution reactions to form various derivatives, such as amines or triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Hydrogen Gas and Palladium Catalyst: Used for reducing the azido group to an amine.
Sulfuric Acid or Sodium Hydroxide: Used for hydrolyzing the ester group.
Major Products
Amines: Formed from the reduction of the azido group.
Carboxylic Acids: Formed from the hydrolysis of the ester group.
Triazoles: Formed from the cycloaddition reactions involving the azido group.
Scientific Research Applications
(S)-Methyl 3-(4-(2-azidoethoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential pharmaceutical compounds.
Peptide Synthesis: The azido group can be used in click chemistry to link peptides or other biomolecules.
Material Science: Used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-(4-(2-azidoethoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized into an active compound. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in living systems.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 3-(4-(2-azidoethoxy)phenyl)-2-amino-propanoate: Lacks the tert-butoxycarbonyl protection on the amino group.
(S)-Methyl 3-(4-(2-azidoethoxy)phenyl)-2-((benzyloxycarbonyl)amino)propanoate: Uses a different protecting group on the amino group.
Uniqueness
The presence of the tert-butoxycarbonyl protecting group in (S)-Methyl 3-(4-(2-azidoethoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate provides stability to the amino group during synthetic transformations, making it a valuable intermediate in complex organic syntheses.
Properties
IUPAC Name |
methyl (2S)-3-[4-(2-azidoethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c1-17(2,3)26-16(23)20-14(15(22)24-4)11-12-5-7-13(8-6-12)25-10-9-19-21-18/h5-8,14H,9-11H2,1-4H3,(H,20,23)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKORRIGARAFMJ-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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